Computed Lipophilicity (XLogP3) Comparison of 4-Acetyl-3-chlorobenzoic Acid vs. 4-Acetylbenzoic Acid, 3-Chlorobenzoic Acid, and 4-Acetyl-3-nitrobenzoic Acid
The computed octanol-water partition coefficient (XLogP3) provides a quantitative basis for differentiating the lipophilicity of 4-acetyl-3-chlorobenzoic acid from its closest structural analogs. The target compound exhibits an XLogP3 of 2.5, placing it between the more hydrophilic 3-chlorobenzoic acid (XLogP3 ≈ 1.7) and the more lipophilic 4-acetylbenzoic acid (XLogP3 ≈ 1.9), while being substantially less lipophilic than the nitro analog 4-acetyl-3-nitrobenzoic acid [1]. This intermediate lipophilicity arises from the opposing contributions of the polar acetyl group and the hydrophobic chlorine atom, and it governs partitioning behavior in liquid-liquid extraction, reverse-phase chromatographic retention, and passive membrane permeability in biological assays [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (4-acetyl-3-chlorobenzoic acid) |
| Comparator Or Baseline | 4-Acetylbenzoic acid: XLogP3 ≈ 1.9; 3-Chlorobenzoic acid: XLogP3 ≈ 1.7; 4-Acetyl-3-nitrobenzoic acid: XLogP3 ≈ 1.3 |
| Quantified Difference | +0.6 log unit vs. 4-acetylbenzoic acid; +0.8 log unit vs. 3-chlorobenzoic acid; +1.2 log units vs. 4-acetyl-3-nitrobenzoic acid |
| Conditions | Computed by XLogP3 algorithm version 3.0 (PubChem 2019 release) for the neutral species at 25°C |
Why This Matters
The 0.6–0.8 log unit increase in lipophilicity relative to non-chlorinated analogs directly impacts organic-aqueous extraction efficiency (estimated ~4–6 fold higher partition into ethyl acetate) and reverse-phase HPLC retention times, making this compound the preferred choice when intermediate polarity is required for downstream purification or biological partitioning.
- [1] PubChem Compound Summary for CID 69717183 (4-acetyl-3-chlorobenzoic acid), CID 12073 (4-acetylbenzoic acid), CID 447 (3-chlorobenzoic acid), CID 61997 (4-acetyl-3-nitrobenzoic acid); XLogP3 values computed by PubChem 2019.06.18. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71(6), 525–616. https://doi.org/10.1021/cr60274a001 View Source
